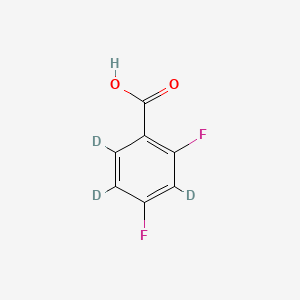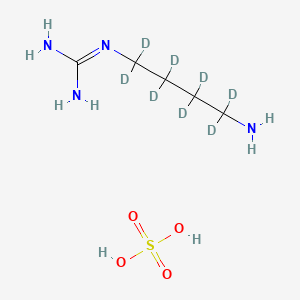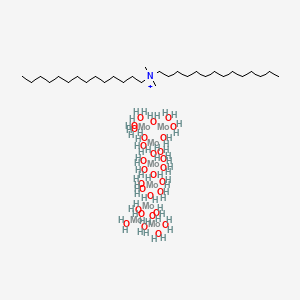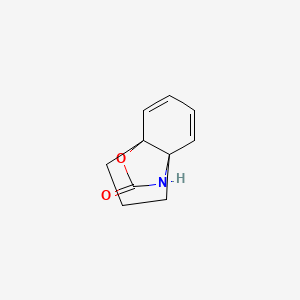
2,6-Di(methyl-d3)-naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,6-Di(methyl-d3)-naphthalene” is a deuterated compound, which means it contains deuterium (D), an isotope of hydrogen (H) with an additional neutron . Deuterated compounds are often used in various scientific research fields, including nuclear magnetic resonance (NMR) spectroscopy, because the presence of deuterium can significantly alter the physical and chemical properties of the compound .
Molecular Structure Analysis
Based on the name, “2,6-Di(methyl-d3)-naphthalene” likely consists of a naphthalene core with two methyl-d3 groups attached at the 2 and 6 positions . Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings .Chemical Reactions Analysis
The chemical reactions of “2,6-Di(methyl-d3)-naphthalene” would likely be similar to those of naphthalene and other PAHs . These compounds can undergo various reactions, such as oxidation, reduction, and substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Di(methyl-d3)-naphthalene” would likely be similar to those of naphthalene, but with some differences due to the presence of deuterium . For example, deuterated compounds often have slightly different boiling and melting points compared to their non-deuterated counterparts .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The use of deuterated compounds in scientific research is a growing field, with potential applications in various areas, such as drug development and environmental science . The future directions for “2,6-Di(methyl-d3)-naphthalene” would likely depend on the results of ongoing research in these and other areas .
Propiedades
Número CAS |
51209-51-9 |
|---|---|
Nombre del producto |
2,6-Di(methyl-d3)-naphthalene |
Fórmula molecular |
C12H12 |
Peso molecular |
162.265 |
Nombre IUPAC |
2,6-bis(trideuteriomethyl)naphthalene |
InChI |
InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3/i1D3,2D3 |
Clave InChI |
YGYNBBAUIYTWBF-WFGJKAKNSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C |
Sinónimos |
2,6-Dimethylnaphthalene-d6; NSC 36852-d6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Furo[3,4-d][1,3]dioxole-2,4,6-trione](/img/structure/B569644.png)


![Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-](/img/structure/B569648.png)

![(7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569651.png)
![(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide](/img/structure/B569653.png)
![2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one](/img/structure/B569656.png)
![1,4-Dioxaspiro[4.4]non-6-ene-7-carbaldehyde](/img/structure/B569659.png)


